TP-030-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H22N4O3 |

|---|---|

Molecular Weight |

402.4 g/mol |

IUPAC Name |

(3S)-3-(2-benzyl-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one |

InChI |

InChI=1S/C23H22N4O3/c1-25-18-9-5-6-10-20(18)30-15-19(22(25)28)27-12-11-17-14-26(24-21(17)23(27)29)13-16-7-3-2-4-8-16/h2-10,14,19H,11-13,15H2,1H3/t19-/m0/s1 |

InChI Key |

MAHFVAHPQSLLJF-IBGZPJMESA-N |

Isomeric SMILES |

CN1C2=CC=CC=C2OC[C@@H](C1=O)N3CCC4=CN(N=C4C3=O)CC5=CC=CC=C5 |

Canonical SMILES |

CN1C2=CC=CC=C2OCC(C1=O)N3CCC4=CN(N=C4C3=O)CC5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

TP-030-1: A Deep Dive into its Mechanism of Action as a RIPK1 Inhibitor

For Immediate Release

[City, State] – December 8, 2025 – TP-030-1 has been identified as a potent and selective chemical probe for Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a critical regulator of necroptosis, a form of programmed cell death implicated in a variety of inflammatory and neurodegenerative diseases. This technical guide provides an in-depth analysis of the mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.

Core Mechanism: Inhibition of RIPK1 Kinase Activity

This compound functions as a direct inhibitor of the kinase activity of RIPK1. By binding to RIPK1, this compound prevents the autophosphorylation of the kinase and subsequent phosphorylation of its downstream targets, thereby blocking the signaling cascade that leads to necroptotic cell death.

The necroptosis pathway is a highly regulated process initiated by various stimuli, including tumor necrosis factor (TNF). Upon TNF-α binding to its receptor (TNFR1), a signaling complex is formed that can lead to either cell survival or cell death. In scenarios where apoptosis is inhibited, RIPK1, in conjunction with RIPK3, becomes activated and forms a complex known as the necrosome. This complex phosphorylates and activates the mixed-lineage kinase domain-like pseudokinase (MLKL), the ultimate executioner of necroptosis. Activated MLKL translocates to the plasma membrane, leading to membrane disruption and cell death. This compound effectively halts this process by targeting RIPK1 at the apex of the necroptotic signaling cascade.

Signaling Pathway Diagram

TP-030-1: A Potent RIPK1 Inhibitor in the Necroptosis Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Necroptosis is a form of regulated necrotic cell death that plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegeneration. A key upstream regulator of this pathway is Receptor-Interacting Protein Kinase 1 (RIPK1). The kinase activity of RIPK1 is essential for the initiation of the necroptotic cascade. TP-030-1 is a chemical probe that has been identified as a potent inhibitor of RIPK1, making it a valuable tool for studying the necroptosis signaling pathway and a potential starting point for the development of therapeutic agents targeting RIPK1-mediated diseases. This document provides a comprehensive technical overview of the role of this compound in the necroptosis signaling pathway, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.

The Necroptosis Signaling Pathway and the Role of this compound

The necroptosis pathway is initiated by various stimuli, such as tumor necrosis factor-alpha (TNFα), that lead to the activation of RIPK1. In the canonical pathway, upon TNFα stimulation, RIPK1 is recruited to the TNFR1 signaling complex (Complex I), where it can be polyubiquitinated, leading to pro-survival signaling through NF-κB. However, under conditions where apoptosis is inhibited (e.g., by caspase inhibitors), deubiquitinated RIPK1 can form a cytosolic complex with RIPK3, known as the necrosome or Complex IIb.[1][2]

Within the necrosome, RIPK1 and RIPK3 undergo autophosphorylation and cross-phosphorylation, leading to their activation. Activated RIPK3 then phosphorylates the mixed lineage kinase domain-like (MLKL) protein.[2] This phosphorylation event triggers the oligomerization of MLKL and its translocation to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs), which can further propagate inflammation.[2]

This compound is a potent and selective inhibitor of the kinase activity of RIPK1. By binding to RIPK1, this compound prevents its autophosphorylation and subsequent activation, thereby blocking the formation of the active necrosome and inhibiting the entire downstream necroptotic signaling cascade. This inhibitory action prevents the phosphorylation of RIPK3 and MLKL, the translocation of MLKL to the plasma membrane, and ultimately, necroptotic cell death.

Quantitative Data

The inhibitory activity of this compound and its negative control, TP-030n, have been characterized in various in vitro and cellular assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Potency of this compound and TP-030n against RIPK1 [3]

| Compound | Target | Assay Type | Parameter | Value |

| This compound | Human RIPK1 | TR-FRET | Ki | 3.9 nM |

| This compound | Mouse RIPK1 | TR-FRET | IC50 | 4.2 µM |

| TP-030n | Human RIPK1 | TR-FRET | Ki | 6.9 µM |

| TP-030n | Mouse RIPK1 | TR-FRET | Ki | > 10 µM |

Table 2: Cellular Potency of this compound in Necroptosis Assay [3]

| Compound | Cell Line | Assay | Parameter | Value |

| This compound | HT-29 (Human) | Necroptosis Assay | IC50 | 18 nM |

Table 3: Selectivity Profile of this compound [3]

| Compound | Panel | Concentration | Number of Kinases Tested | Significant Binding |

| This compound | Takeda Global Kinase Panel | 1 µM | 303 | None observed |

| This compound & TP-030n | Eurofins-Panlabs Screen | - | 68 targets | Clean |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

RIPK1 Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of RIPK1 kinase activity.

-

Principle: The assay measures the phosphorylation of a substrate by RIPK1. A europium (Eu)-labeled anti-tag antibody (donor) binds to the kinase, and a fluorophore-labeled anti-phospho-substrate antibody (acceptor) binds to the phosphorylated substrate. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. The TR-FRET signal is proportional to the kinase activity.

-

Materials:

-

Recombinant human RIPK1 enzyme

-

Biotinylated peptide substrate

-

ATP

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

-

Europium-labeled anti-tag antibody (e.g., anti-GST)

-

Allophycocyanin (APC)-labeled anti-phospho-substrate antibody

-

This compound and other test compounds

-

384-well low-volume microplates

-

TR-FRET plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add the diluted compounds to the microplate wells.

-

Add the RIPK1 enzyme and biotinylated peptide substrate to the wells.

-

Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for a specific time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding a detection mix containing the Eu-labeled and APC-labeled antibodies in a buffer with EDTA.

-

Incubate for at least 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET plate reader (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).

-

Calculate the ratio of the acceptor signal (665 nm) to the donor signal (615 nm) and plot the results against the compound concentration to determine the IC₅₀ value.

-

HT-29 Cellular Necroptosis Assay

This protocol describes how to induce and measure the inhibition of necroptosis in the human colon adenocarcinoma cell line HT-29.

-

Principle: HT-29 cells are induced to undergo necroptosis by treatment with a combination of TNFα, a Smac mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (to block apoptosis). Cell death is then quantified by measuring the loss of plasma membrane integrity using a fluorescent dye that is excluded by live cells.

-

Materials:

-

HT-29 cells

-

Cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

Human TNFα

-

Smac mimetic (e.g., birinapant)

-

Pan-caspase inhibitor (e.g., z-VAD-fmk)

-

This compound and other test compounds

-

Cell viability reagent (e.g., CellTox™ Green Cytotoxicity Assay)

-

96-well clear-bottom black plates

-

Plate reader capable of fluorescence measurement

-

-

Procedure:

-

Seed HT-29 cells in 96-well plates at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-treat the cells with the diluted compounds for 1 hour.

-

Induce necroptosis by adding a cocktail of TNFα (e.g., 100 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM).

-

Incubate the plates for 24 hours at 37°C in a CO₂ incubator.

-

Add the cell viability reagent to all wells according to the manufacturer's instructions.

-

Incubate for 15 minutes at room temperature, protected from light.

-

Measure the fluorescence intensity (e.g., excitation at ~485 nm, emission at ~520 nm).

-

Normalize the data to untreated controls (0% cell death) and cells treated with the necroptosis-inducing cocktail without inhibitor (100% cell death).

-

Plot the percentage of cell death against the compound concentration to determine the IC₅₀ value.

-

Visualizations

Signaling Pathway Diagram

Caption: Necroptosis signaling pathway and the inhibitory action of this compound on RIPK1.

Experimental Workflow Diagram

References

- 1. OSW-1 triggers necroptosis in colorectal cancer cells through the RIPK1/RIPK3/MLKL signaling pathway facilitated by the RIPK1-p62/SQSTM1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Necroptosis induced by ruthenium (II) complexes as mitochondrial disruptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eubopen.org [eubopen.org]

TP-030-1: A Potent RIPK1 Inhibitor for Inflammatory Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

TP-030-1 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical signaling node in the regulation of inflammation and cell death.[1][2] RIPK1's kinase activity is a key driver of inflammatory processes, making it a compelling therapeutic target for a range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the function of this compound in inflammation, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and a visualization of the relevant signaling pathways.

Core Mechanism of Action: Inhibition of RIPK1 Kinase Activity

This compound exerts its anti-inflammatory effects by directly inhibiting the kinase activity of RIPK1.[1][2] RIPK1 is a serine/threonine kinase that plays a dual role in cellular signaling. In its scaffold function, it contributes to the activation of the pro-survival NF-κB pathway. However, upon specific cellular stresses, such as TNFα stimulation in the absence of pro-survival signals, the kinase activity of RIPK1 is unleashed, leading to two distinct forms of programmed cell death: apoptosis and necroptosis. Both of these cell death pathways can contribute to inflammation. By inhibiting the kinase function of RIPK1, this compound can modulate these inflammatory processes.

Quantitative Data

The following tables summarize the in vitro and cellular potency of this compound and its negative control, TP-030n.

Table 1: In Vitro Potency of this compound and Negative Control TP-030n against RIPK1 [1][2]

| Compound | Target | Assay Type | Ki (nM) | IC50 (µM) |

| This compound | human RIPK1 | TR-FRET | 3.9 | - |

| This compound | mouse RIPK1 | TR-FRET | - | 4.2 |

| TP-030n | human RIPK1 | TR-FRET | 6900 | - |

| TP-030n | mouse RIPK1 | TR-FRET | >10 | - |

Table 2: Cellular Potency of this compound in a Necroptosis Assay [1][2]

| Compound | Cell Line | Assay | IC50 (nM) |

| This compound | HT-29 | Necroptosis | 18 |

Signaling Pathways

The following diagram illustrates the central role of RIPK1 in TNFα-induced signaling and the point of intervention for this compound.

Caption: this compound inhibits RIPK1 kinase activity, blocking pro-death signaling.

Experimental Protocols

In Vitro Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol is a general method for assessing the inhibitory activity of compounds against RIPK1 kinase.

Materials:

-

Recombinant human or mouse RIPK1 enzyme

-

TR-FRET compatible kinase substrate (e.g., a biotinylated peptide)

-

Europium-labeled anti-phospho-substrate antibody

-

Allophycocyanin (APC)-labeled streptavidin

-

ATP

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound and TP-030n (negative control)

-

384-well low-volume microplates

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Prepare serial dilutions of this compound and TP-030n in DMSO. Further dilute the compounds in assay buffer.

-

Add the diluted compounds to the microplate wells.

-

Add the RIPK1 enzyme and substrate solution to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a detection mixture containing the europium-labeled antibody and APC-labeled streptavidin in a buffer with EDTA.

-

Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

-

Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor (europium) and acceptor (APC) wavelengths.

-

Calculate the TR-FRET ratio and determine the Ki or IC50 values by fitting the data to a dose-response curve.

Cellular Necroptosis Assay in HT-29 Cells

This protocol describes a method to assess the ability of this compound to inhibit TNFα-induced necroptosis in the human colon adenocarcinoma cell line HT-29.[3]

Materials:

-

HT-29 cells

-

Cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

Human TNFα

-

SMAC mimetic (e.g., birinapant)

-

Pan-caspase inhibitor (e.g., z-VAD-FMK)

-

This compound and TP-030n

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of this compound or TP-030n for 1 hour.

-

Induce necroptosis by adding a combination of TNFα (e.g., 100 ng/mL), SMAC mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM).

-

Incubate the cells for 24 hours.

-

Measure cell viability using a luminescent cell viability assay according to the manufacturer's instructions.

-

Normalize the data to untreated controls and calculate the IC50 value for this compound.

Caption: Workflow for the HT-29 necroptosis cell-based assay.

Western Blot Analysis of NF-κB Pathway Activation

This protocol outlines a general procedure to assess the effect of this compound on the phosphorylation of key proteins in the NF-κB signaling pathway, such as IκBα and p65.

Materials:

-

Cells responsive to TNFα (e.g., macrophages, epithelial cells)

-

TNFα

-

This compound and TP-030n

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere.

-

Pre-treat cells with this compound or TP-030n for 1 hour.

-

Stimulate cells with TNFα for a short period (e.g., 15-30 minutes).

-

Lyse the cells and quantify protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vivo Studies

While specific in vivo efficacy data for this compound is not yet widely published, the EUbOPEN chemical probe datasheet indicates its suitability for in vivo use in mice.[1][2] Studies with other selective RIPK1 inhibitors have demonstrated efficacy in various animal models of inflammatory diseases, including colitis and rheumatoid arthritis, suggesting the therapeutic potential of this class of compounds.[4] Future research will likely focus on evaluating the in vivo efficacy of this compound in these and other relevant disease models.

Conclusion

This compound is a valuable research tool for investigating the role of RIPK1 in inflammatory processes. Its high potency and selectivity make it a suitable chemical probe for both in vitro and in vivo studies. The data and protocols presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of RIPK1 inhibition in a variety of inflammatory and autoimmune diseases. The availability of a well-characterized negative control, TP-030n, further enhances the rigor of such investigations.

References

- 1. Receptor-interacting protein 1 kinase inhibition therapeutically ameliorates experimental T cell-dependent colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eubopen.org [eubopen.org]

- 3. benchchem.com [benchchem.com]

- 4. RIPK1 inhibitor ameliorates colitis by directly maintaining intestinal barrier homeostasis and regulating following IECs-immuno crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]

TP-030-1: A Technical Guide to a Chemical Probe for Investigating RIPK1 in Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and programmed cell death, pathways increasingly implicated in the pathogenesis of major neurodegenerative disorders including Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), and multiple sclerosis.[1][2] The kinase activity of RIPK1, in particular, is a key driver of necroptosis, a lytic and inflammatory form of cell death.[1][3] This technical guide provides an in-depth overview of TP-030-1, a potent and selective chemical probe for human RIPK1, designed to facilitate research into the therapeutic potential of RIPK1 inhibition.[4] We detail its biochemical and cellular activity, provide established experimental protocols for its use, and illustrate the core signaling pathways it modulates.

Introduction to this compound

This compound is a small molecule inhibitor of RIPK1, developed as a chemical probe to enable rigorous investigation of RIPK1's role in cellular signaling and disease.[4] Its utility is enhanced by the availability of a structurally similar but biologically inactive negative control, TP-030n, which is crucial for distinguishing on-target from off-target effects. RIPK1's position as a key mediator of cell fate in response to inflammatory stimuli, such as those from the TNF receptor superfamily, makes it a compelling target for neurodegenerative diseases where neuroinflammation and neuronal death are hallmark features.[5][6] Inhibition of RIPK1 has been shown in preclinical models to be neuroprotective, reducing inflammation and preventing neuronal loss.[7]

Quantitative Data Summary

The inhibitory activity of this compound has been characterized in both biochemical and cell-based assays. The data is summarized below for clear comparison.

| Table 1: In Vitro Biochemical Potency of this compound | |

| Target | Parameter |

| Human RIPK1 (hRIPK1) | Kᵢ = 3.9 nM |

| Mouse RIPK1 (mRIPK1) | IC₅₀ = 4.2 µM |

| Assay Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |

| Table 2: Cellular Potency of this compound | |

| Cell Line | Assay |

| Human Colon Adenocarcinoma (HT-29) | Necroptosis Assay |

| Method: Inhibition of TNF-α, Smac mimetic, and z-VAD-fmk induced cell death |

Core Signaling Pathway: RIPK1-Mediated Necroptosis

This compound inhibits the kinase activity of RIPK1, which is a critical step in the execution of necroptosis. The binding of ligands like TNF-α to their receptors can trigger the formation of different protein complexes that determine the cell's fate. In the absence of caspase-8 activity, RIPK1 can auto-phosphorylate and recruit RIPK3, leading to the formation of a functional necrosome.[2] This complex then phosphorylates the Mixed Lineage Kinase Domain-Like (MLKL) protein, which oligomerizes and translocates to the plasma membrane, causing membrane disruption and lytic cell death.[2]

Experimental Protocols

Detailed methodologies for the key assays used to characterize this compound are provided below. These protocols serve as a starting point for researchers to design their own experiments.

TR-FRET Kinase Assay (Biochemical Potency)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Principle: The assay uses a terbium-labeled antibody that recognizes a phosphorylated substrate and a fluorescein-labeled substrate. When the substrate is phosphorylated by the kinase, the antibody binds to it, bringing terbium (donor) and fluorescein (acceptor) into close proximity. Excitation of terbium results in fluorescence resonance energy transfer (FRET) to fluorescein, generating a signal. An inhibitor prevents substrate phosphorylation, leading to a decrease in the TR-FRET signal.[8][9]

Workflow Diagram:

References

- 1. From RIPK1 to Necroptosis: Pathogenic Mechanisms in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases | Semantic Scholar [semanticscholar.org]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. researchgate.net [researchgate.net]

TP-030-1: A Technical Guide to a Potent and Selective Chemical Probe for RIPK1

For Researchers, Scientists, and Drug Development Professionals

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular life and death, pivoting between survival signaling and the inflammatory cell death pathway known as necroptosis.[1][2] Its kinase activity is a key driver in the formation of the necrosome, a signaling complex that executes this lytic form of cell death.[3] Given its central role in a variety of pathologies, including inflammatory diseases, neurodegenerative conditions, and ischemic injury, RIPK1 is a significant target for therapeutic intervention.[4][5] This guide provides a comprehensive technical overview of TP-030-1, a potent and selective chemical probe designed to facilitate the study of RIPK1 kinase-dependent signaling.

Overview of this compound

This compound is a highly valuable tool for interrogating the function of RIPK1.[5] It is accompanied by a structurally similar but biologically inactive negative control, TP-030n , and an orthogonal chemical probe, TP-030-2 , which allows for the validation of experimental findings.[4] The recommended concentration for cellular assays is 100 nM.[4]

Data Presentation: Quantitative Profile

The efficacy and selectivity of a chemical probe are paramount. The following tables summarize the quantitative data for this compound and its associated control and orthogonal compounds.

Table 1: In Vitro Potency and Selectivity

| Compound | Target | Potency (Human) | Potency (Mouse) | Selectivity Notes |

| This compound | RIPK1 | Kᵢ = 3.9 nM[4][5] | IC₅₀ = 4.2 µM[4][5] | No significant binding observed at 1 µM for 303 kinases.[4] |

| TP-030n (Negative Control) | RIPK1 | Kᵢ = 6.9 µM[4] | Kᵢ > 10 µM[4] | Clean in a screen of 68 targets.[4] |

| TP-030-2 (Orthogonal Probe) | RIPK1 | Kᵢ = 0.43 nM[6][7] | IC₅₀ = 100 nM[6] | No significant binding observed at 1 µM for 303 kinases.[7] |

| Assays: Potency was determined using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. Selectivity was assessed using the Takeda Global Kinase Panel and the Eurofins-Panlabs screen.[4] |

Table 2: Cellular Activity

| Compound | Assay | Cell Line | Cellular Potency (IC₅₀) |

| This compound | Necroptosis Assay | HT29 | 18 nM[4][5] |

| TP-030-2 | Necroptosis Assay | HT29 | 1.3 nM[6] |

| The HT29 necroptosis assay measures the ability of a compound to inhibit induced necroptotic cell death. |

RIPK1 Signaling and the Mechanism of Action of this compound

This compound exerts its effect by directly inhibiting the kinase activity of RIPK1. This action prevents the downstream signaling cascade that leads to necroptosis. The diagram below illustrates the TNF-α induced necroptosis pathway and the intervention point of this compound.

Upon stimulation by Tumor Necrosis Factor-alpha (TNF-α), TNFR1 recruits RIPK1 and other proteins to form Complex I, which typically promotes cell survival via NF-κB signaling.[8][9] However, when components of Complex I are deubiquitinated, or under conditions where apoptosis is inhibited (e.g., by caspase-8 inhibition), RIPK1 can transition to form a cytosolic pro-death complex.[8][10] This leads to the formation of the necrosome (Complex IIb), where RIPK1 kinase activity is essential for the recruitment and phosphorylation of RIPK3.[11][12] Activated RIPK3 then phosphorylates Mixed Lineage Kinase Domain-Like protein (MLKL), the executioner of necroptosis, which oligomerizes and translocates to the plasma membrane, causing cell lysis.[8][9] this compound's inhibition of RIPK1's kinase function blocks this entire downstream cascade.

References

- 1. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The resurrection of RIP kinase 1 as an early cell death checkpoint regulator—a potential target for therapy in the necroptosis era - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. eubopen.org [eubopen.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Probe TP-030-2 | Chemical Probes Portal [chemicalprobes.org]

- 8. researchgate.net [researchgate.net]

- 9. Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dl.tufts.edu [dl.tufts.edu]

- 11. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tyrosine phosphorylation regulates RIPK1 activity to limit cell death and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on TP-030-1 and Cell Death: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the foundational research surrounding the investigational compound TP-030-1 and its effects on cellular demise. The information presented herein is intended for an audience with a professional background in biomedical research and drug development. Due to the nascent stage of research on this compound, this document focuses on compiling and contextualizing the currently available preclinical data.

Quantitative Data Summary

At present, publicly accessible research on this compound does not contain extensive quantitative data regarding its effects on cell death. The following table represents a structured summary of the type of data that is anticipated to be generated in forthcoming studies. This structure is provided as a template for the organization and comparison of future findings.

Table 1: Anticipated Quantitative Data for this compound-Mediated Cell Death

| Parameter | Cell Line(s) | This compound Concentration(s) | Time Point(s) | Observed Effect | Reference |

| IC50 (Cell Viability) | e.g., HeLa, Jurkat | Range (e.g., nM to µM) | e.g., 24h, 48h, 72h | N/A | (Forthcoming) |

| Apoptosis Assay (% Annexin V+) | e.g., A549 | Specific IC50 multiple | e.g., 24h, 48h | N/A | (Forthcoming) |

| Caspase-3/7 Activity | e.g., MCF-7 | Specific IC50 multiple | e.g., 12h, 24h | N/A | (Forthcoming) |

| Mitochondrial Membrane Potential | e.g., SH-SY5Y | Specific IC50 multiple | e.g., 6h, 12h, 24h | N/A | (Forthcoming) |

| Reactive Oxygen Species (ROS) Level | e.g., HepG2 | Specific IC50 multiple | e.g., 1h, 3h, 6h | N/A | (Forthcoming) |

Experimental Protocols

Detailed experimental protocols for the investigation of this compound are not yet available in the public domain. However, based on standard methodologies in cell death research, the following outlines the likely experimental workflows that will be employed.

Cell Viability Assay (MTS/MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound for specified time periods (e.g., 24, 48, 72 hours).

-

Reagent Incubation: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Treat cells with this compound at concentrations relative to its IC50 value.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Experimental Workflows

As the specific molecular targets and signaling pathways of this compound are currently under investigation, the following diagrams represent hypothetical models based on common mechanisms of drug-induced cell death.

Caption: A potential signaling cascade initiated by this compound leading to apoptosis.

Caption: A generalized workflow for in vitro studies of this compound.

Conclusion

The foundational research on this compound is in its preliminary stages. While a comprehensive understanding of its mechanism of action in inducing cell death is not yet fully elucidated, the frameworks presented in this guide offer a structured approach to organizing and interpreting future research findings. As more data becomes available, this technical guide will be updated to reflect the evolving knowledge base surrounding this compound. Researchers are encouraged to utilize the provided templates for data presentation and to consider the outlined experimental protocols in their study designs.

TP-030-1: A Technical Guide to a Potent and Selective RIPK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in the signaling pathways of inflammation and programmed cell death, including apoptosis and necroptosis. Its pivotal role in these processes makes it a compelling therapeutic target for a range of autoimmune, inflammatory, and neurodegenerative diseases. This technical guide provides an in-depth overview of TP-030-1, a potent and selective small-molecule inhibitor of RIPK1. This document outlines the compound's biochemical and cellular activity, selectivity, and preclinical efficacy, supported by detailed experimental protocols and visual representations of the relevant biological pathways and experimental workflows.

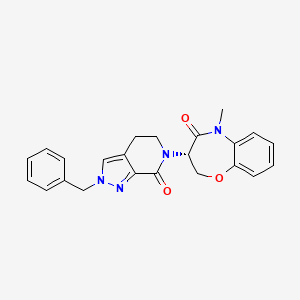

Core Compound Profile: this compound

This compound is a chemical probe belonging to the 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine class of RIPK1 inhibitors. It is a highly potent, orally available, and brain-penetrating molecule. In seminal research, this compound is also referred to as compound 22.

Chemical Structure:

-

IUPAC Name: (S)-3-(2-benzyl-7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydrobenzo[b][1][2]oxazepin-4(5H)-one

-

Molecular Formula: C₂₃H₂₂N₄O₃

-

Molecular Weight: 402.45 g/mol

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its negative control, TP-030n.

Table 1: In Vitro and Cellular Potency of this compound

| Parameter | Species | Assay | Value | Reference |

| Ki | Human | TR-FRET | 3.9 nM | [1] |

| IC₅₀ | Murine | Kinase Assay | 4.2 µM | [1] |

| IC₅₀ | Human (HT-29 cells) | Necroptosis Assay | 18 nM | [1] |

Table 2: Kinase Selectivity Profile of this compound

| Kinase Panel | Number of Kinases | Concentration Tested | Results | Reference |

| Takeda Global Kinase Panel | 303 | 1 µM | No significant binding observed | [1] |

| Eurofins-Panlabs Panel | 68 | Not specified | Clean for this compound and TP-030n | [1] |

Table 3: In Vivo Pharmacokinetics of this compound (Compound 22) in Mice

| Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (h·ng/mL) | Bioavailability (%) | Brain/Plasma Ratio (2h) | Reference |

| Intravenous | 1 mg/kg | - | - | 1300 | - | - | [3] |

| Oral | 3 mg/kg | 948 | 2.0 | 5690 | 146 | 1.1 | [3] |

Signaling Pathways and Experimental Workflows

RIPK1 Signaling Pathway

The following diagram illustrates the central role of RIPK1 in TNF-α-induced signaling, leading to either cell survival (via NF-κB activation) or cell death (apoptosis or necroptosis). This compound inhibits the kinase activity of RIPK1, thereby blocking the necroptotic pathway.

Caption: RIPK1 signaling cascade upon TNF-α stimulation.

Experimental Workflow for Kinase Inhibition Assay

The potency of this compound against RIPK1 is determined using a biochemical kinase assay. The following diagram outlines a typical workflow for such an experiment.

Caption: Workflow for determining RIPK1 kinase inhibition.

Experimental Workflow for Cellular Necroptosis Assay

To assess the efficacy of this compound in a cellular context, a necroptosis assay is performed. The workflow for this assay is depicted below.

Caption: Workflow for the cellular necroptosis assay.

Detailed Experimental Protocols

RIPK1 Kinase Inhibition Assay (TR-FRET)

This protocol is adapted from methodologies used for characterizing RIPK1 inhibitors.

Materials:

-

Recombinant human RIPK1 (N-terminal 1-375 amino acids)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT

-

ATP solution

-

RIPK1 substrate (e.g., myelin basic protein)

-

Europium-labeled anti-phospho-serine antibody

-

Allophycocyanin (APC)-labeled streptavidin

-

This compound and control compounds

-

384-well low-volume white assay plates

Procedure:

-

Prepare serial dilutions of this compound in 100% DMSO. Further dilute the compounds in the assay buffer.

-

Add 2 µL of the diluted compound or DMSO (vehicle control) to the assay wells.

-

Add 4 µL of the RIPK1 enzyme solution (final concentration ~0.5 nM) to each well.

-

Initiate the kinase reaction by adding 4 µL of a mixture of ATP (final concentration at Km) and biotinylated substrate to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 5 µL of stop solution containing EDTA, the Europium-labeled antibody, and the APC-labeled streptavidin.

-

Incubate for an additional 60 minutes at room temperature to allow for the development of the FRET signal.

-

Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a suitable plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

-

Calculate the ratio of the emission at 665 nm to that at 615 nm.

-

Determine the percent inhibition for each compound concentration relative to the DMSO control and calculate the Ki value using the Cheng-Prusoff equation.

Cellular Necroptosis Assay in HT-29 Cells

This protocol describes the induction and inhibition of necroptosis in the human colon adenocarcinoma cell line, HT-29.

Materials:

-

HT-29 cells

-

McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Human TNF-α

-

Smac mimetic (e.g., birinapant)

-

Pan-caspase inhibitor (e.g., z-VAD-fmk)

-

This compound and control compounds

-

96-well clear-bottom white assay plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

-

Seed HT-29 cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add 50 µL of the medium containing the desired concentrations of the inhibitor.

-

Incubate the cells with the compound for 1 hour at 37°C in a CO₂ incubator.

-

Prepare a 2X solution of the necroptosis-inducing cocktail containing human TNF-α (final concentration 20 ng/mL), Smac mimetic (final concentration 100 nM), and z-VAD-fmk (final concentration 20 µM) in the cell culture medium.

-

Add 50 µL of the 2X necroptosis-inducing cocktail to each well.

-

Incubate the plates for 24 hours at 37°C in a CO₂ incubator.

-

Equilibrate the plates to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions to measure cell viability based on ATP levels.

-

Measure the luminescence using a plate reader.

-

Calculate the percent protection from necroptosis for each compound concentration relative to the vehicle-treated and necroptosis-induced controls, and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vivo Efficacy in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used animal model for multiple sclerosis, a neuroinflammatory disease.

Animal Model:

-

Female C57BL/6 mice (8-10 weeks old)

Induction of EAE:

-

Mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG₃₅₋₅₅) peptide in Complete Freund's Adjuvant (CFA).

-

On the day of immunization and 48 hours later, mice receive an intraperitoneal injection of pertussis toxin.

Treatment:

-

Treatment with this compound (10 mg/kg, administered orally twice daily) or vehicle is initiated at the onset of clinical signs of EAE.[3]

-

Mice are monitored daily for clinical signs of disease and body weight. Clinical signs are scored on a scale of 0 to 5, where 0 is no sign of disease and 5 is moribund.

Outcome Measures:

-

Daily clinical score

-

Body weight change

-

Histopathological analysis of the spinal cord for inflammation and demyelination at the end of the study.

Conclusion

This compound is a highly potent and selective RIPK1 inhibitor with excellent in vitro and cellular activity. Its favorable pharmacokinetic properties, including oral bioavailability and brain penetration, make it a valuable tool for preclinical research into the role of RIPK1 in various disease models. The data presented in this technical guide, along with the detailed experimental protocols, provide a comprehensive resource for researchers in the field of drug discovery and development targeting RIPK1-mediated pathologies.

References

- 1. Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Collection - Discovery of 7âOxo-2,4,5,7-tetrahydroâ6Hâpyrazolo[3,4âc]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of StructureâKinetic Relationships - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 3. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for TP-030-1: An In Vitro Guide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of TP-030-1, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The following sections detail the mechanism of action, quantitative data, and experimental procedures for utilizing this compound and its corresponding negative control, TP-030n, in biochemical and cell-based assays.

Introduction

This compound is a chemical probe designed to target RIPK1, a serine/threonine kinase that plays a critical role in regulating cellular necroptosis, a form of programmed cell death.[1] Dysregulation of the necroptotic pathway has been implicated in a variety of human pathologies, including inflammatory diseases and neurodegenerative disorders, making RIPK1 an attractive therapeutic target. This compound offers a valuable tool for investigating the physiological and pathological roles of RIPK1. A structurally related but inactive compound, TP-030n, is available as a negative control for these studies.[1]

Mechanism of Action

This compound functions as a direct inhibitor of the kinase activity of RIPK1. By binding to RIPK1, this compound prevents the autophosphorylation of RIPK1 and the subsequent phosphorylation of its downstream substrates, such as Mixed Lineage Kinase Domain-Like (MLKL). This inhibition effectively blocks the execution of the necroptotic cell death program.

Quantitative Data Summary

The following tables summarize the in vitro potency and cellular activity of this compound and its negative control, TP-030n.

Table 1: In Vitro Biochemical Potency of this compound and TP-030n against RIPK1

| Compound | Target | Assay Type | K_i_ (nM) | IC_50_ (µM) |

| This compound | human RIPK1 | TR-FRET | 3.9 | - |

| This compound | mouse RIPK1 | TR-FRET | - | 4.2 |

| TP-030n | human RIPK1 | TR-FRET | 6900 | - |

| TP-030n | mouse RIPK1 | TR-FRET | - | > 10 |

Table 2: Cellular Activity of this compound in HT29 Necroptosis Assay

| Compound | Cell Line | Assay Type | IC_50_ (nM) |

| This compound | HT29 | Necroptosis Inhibition | 18 |

Table 3: Selectivity Profile of this compound

| Kinase Panel Screened | Number of Kinases | Concentration Tested (µM) | Results |

| Takeda Global Kinase Panel | 303 | 1 | No significant binding |

| Eurofins-Panlabs Screen | 68 | - | Clean |

Experimental Protocols

RIPK1 Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory activity of this compound on RIPK1 kinase.

Materials:

-

Recombinant human RIPK1 enzyme

-

Biotinylated peptide substrate

-

ATP

-

Europium-labeled anti-phospho-substrate antibody

-

Streptavidin-Allophycocyanin (SA-APC)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

-

This compound and TP-030n

-

384-well low-volume microplates

-

TR-FRET-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound and TP-030n in DMSO and then dilute in Assay Buffer.

-

Add 2 µL of the compound dilutions to the wells of a 384-well plate.

-

Add 4 µL of a solution containing the RIPK1 enzyme and the biotinylated peptide substrate in Assay Buffer.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 4 µL of ATP solution in Assay Buffer.

-

Incubate for 1 hour at room temperature.

-

Stop the reaction by adding 5 µL of a detection mix containing EDTA, Europium-labeled anti-phospho-substrate antibody, and SA-APC in a TR-FRET buffer.

-

Incubate for 1 hour at room temperature, protected from light.

-

Measure the TR-FRET signal using a plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Calculate the ratio of the emission at 665 nm to 620 nm. The inhibitory activity is determined by the decrease in the TR-FRET signal.

HT29 Necroptosis Assay

This cell-based assay evaluates the ability of this compound to inhibit necroptosis induced in the human colon adenocarcinoma cell line, HT29.

Materials:

-

HT29 cells (ATCC HTB-38)

-

DMEM supplemented with 10% FBS, 1% penicillin-streptomycin

-

Human Tumor Necrosis Factor-alpha (TNF-α)

-

Smac mimetic (e.g., BV6 or birinapant)

-

Pan-caspase inhibitor (e.g., z-VAD-fmk)

-

This compound and TP-030n

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® or similar ATP-based assay) or Propidium Iodide (PI) for flow cytometry

-

Luminometer or flow cytometer

Procedure:

-

Seed HT29 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and TP-030n in cell culture medium.

-

Pre-treat the cells with the compound dilutions for 1 hour.

-

Induce necroptosis by adding a cocktail of TNF-α (e.g., 100 ng/mL), Smac mimetic (e.g., 1 µM), and z-VAD-fmk (e.g., 20 µM) to the wells.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Assess cell viability using an ATP-based luminescence assay according to the manufacturer's protocol, or by staining with Propidium Iodide and analyzing with a flow cytometer.

-

For the ATP-based assay, a higher luminescence signal indicates greater cell viability and thus inhibition of necroptosis. For PI staining, a lower percentage of PI-positive cells indicates inhibition of necroptotic cell death.

Mandatory Visualizations

Caption: RIPK1 signaling pathway leading to necroptosis and its inhibition by this compound.

Caption: Workflow for biochemical and cellular characterization of this compound.

References

Application Notes and Protocols: TP-030-1 in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of TP-030-1, a potent and selective chemical probe for Receptor-Interacting Protein Kinase 1 (RIPK1), in various cell culture assays.

Introduction

This compound is a chemical probe that potently inhibits human RIPK1, a crucial upstream regulator of necroptosis.[1] RIPK1 is a serine/threonine kinase involved in cellular pathways related to inflammation, apoptosis, and necroptosis. Its dysregulation is associated with a variety of pathologies, including ischemic injury, inflammatory conditions, and neurodegenerative diseases.[1] this compound provides a valuable tool for investigating the cellular functions of RIPK1 and for preclinical studies targeting necroptosis. For robust experimental design, it is recommended to use this compound in conjunction with its corresponding negative control, TP-030n, which is inactive against RIPK1.[1]

Quantitative Data: Potency and Recommended Concentrations

The following table summarizes the key quantitative data for this compound and its negative control, TP-030n. This data is essential for determining the appropriate concentration range for your specific cell culture experiments.

| Compound | Target | Assay Type | Cell Line/System | Potency/Concentration | Reference |

| This compound | Human RIPK1 | TR-FRET (in vitro) | - | Kᵢ = 3.9 nM | [1] |

| Mouse RIPK1 | TR-FRET (in vitro) | - | IC₅₀ = 4.2 µM | [1] | |

| Human RIPK1 | Necroptosis Assay | HT29 | IC₅₀ = 18 nM | [1] | |

| General Use | Cell-Based Assays | Various | Recommended: 100 nM | [1] | |

| TP-030n | Human RIPK1 | TR-FRET (in vitro) | - | Kᵢ = 6.9 µM | [1] |

| (Negative Control) | Mouse RIPK1 | TR-FRET (in vitro) | - | Kᵢ > 10 µM | [1] |

Signaling Pathway of RIPK1 in Necroptosis

This compound inhibits RIPK1 kinase activity, which is a critical step in the necroptosis signaling cascade. The diagram below illustrates the simplified pathway, highlighting the role of RIPK1 and the point of inhibition by this compound.

Caption: RIPK1-mediated necroptosis pathway and this compound inhibition.

Experimental Protocols

4.1. General Guidelines

-

Reagent Preparation: Prepare a stock solution of this compound and the negative control TP-030n in dimethyl sulfoxide (DMSO).[1] A common stock concentration is 10 mM. Store stock solutions at -20°C. To avoid repeated freeze-thaw cycles, create smaller aliquots.[1] The final DMSO concentration in cell culture media should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Cell Culture: Culture cells in appropriate media and conditions. Ensure cells are healthy and in the logarithmic growth phase before starting any experiment.

4.2. Experimental Workflow Overview

The following diagram outlines a general workflow for conducting cell-based assays with this compound.

Caption: General workflow for cell culture assays using this compound.

4.3. Protocol 1: Cell Viability Assay (MTT-Based)

This protocol measures the metabolic activity of cells as an indicator of cell viability. It can be used to determine the cytotoxic effects of inducing necroptosis and the protective effect of this compound.

Materials:

-

96-well clear flat-bottom plates

-

Cells of interest (e.g., HT29)

-

Complete culture medium

-

This compound and TP-030n (10 mM stocks in DMSO)

-

Necroptosis-inducing agent (e.g., TNFα + Smac mimetic + Z-VAD-FMK)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[2]

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[2]

-

Treatment:

-

Prepare serial dilutions of this compound and TP-030n in culture medium.

-

Pre-treat cells by adding the desired concentrations of this compound or the negative control. A recommended starting concentration is 100 nM.[1]

-

After a short pre-incubation period (e.g., 1 hour), add the necroptosis-inducing agent to the appropriate wells.

-

Include controls: untreated cells, cells with DMSO vehicle only, and cells with the inducing agent only.

-

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[3]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4] Mix gently.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot dose-response curves to determine the IC₅₀ value of the inducing agent in the presence and absence of this compound.

4.4. Protocol 2: Necroptosis/Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic/necroptotic cells. It is ideal for quantifying the specific mode of cell death inhibited by this compound.

Materials:

-

6-well plates or T25 flasks

-

Cells of interest

-

This compound and TP-030n

-

Necroptosis-inducing agent

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the necroptosis-inducing agent in the presence or absence of this compound (e.g., 100 nM) or TP-030n for the desired time.

-

Cell Harvesting:

-

Collect the culture supernatant, which contains floating (dead) cells.

-

Wash the adherent cells with PBS and detach them using trypsin or a gentle cell scraper.

-

Combine the detached cells with their corresponding supernatant.

-

-

Washing: Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes), discard the supernatant, and wash the cell pellet twice with cold PBS.

-

Staining:

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6][7]

-

Dilution: Add 400 µL of 1X Annexin Binding Buffer to each tube.[6]

-

Data Acquisition: Analyze the samples on a flow cytometer as soon as possible.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/Necroptotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells (from injury): Can be Annexin V-negative and PI-positive.

-

-

Analysis: Quantify the percentage of cells in each quadrant to determine the effect of this compound on preventing necroptotic cell death (a shift from the Annexin V+/PI+ population to the live population).

References

Application Note and Protocol: Preparation of TP-030-1 Stock Solution in DMSO

Audience: This document is intended for researchers, scientists, and drug development professionals working with the RIPK1 inhibitor, TP-030-1.

Abstract: This protocol provides a detailed methodology for the preparation, storage, and handling of a this compound stock solution using dimethyl sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the compound's stability, activity, and the reproducibility of experimental results. This compound is a potent and selective chemical probe for Receptor-Interacting Serine/Threonine Kinase 1 (RIPK1), a key regulator of cellular necroptosis.[1] Proper preparation of stock solutions is the first critical step for its use in in-vitro and in-vivo assays.

Compound and Solvent Information

Quantitative data for this compound and the solvent DMSO are summarized below. It is important to note that the molecular weight can vary slightly between batches due to hydration, which may require adjustments to these calculations.[2]

| Parameter | Value | Reference |

| Compound Name | This compound | [1][2] |

| Chemical Formula | C₂₃H₂₂N₄O₃ | [2] |

| Molecular Weight | 402.45 g/mol (Typical) | [2] |

| Target | RIPK1 (Receptor-Interacting Serine/Threonine Kinase 1) | [1] |

| Appearance | Solid powder | [2] |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [1] |

| Maximum Solubility in DMSO | ≥ 10 mM | [1] |

| Recommended Stock Conc. | 10 mM | [1] |

| Powder Storage | Short-term (days-weeks): 0 - 4°C; Long-term (months-years): -20°C | [2] |

| Stock Solution Storage | Short-term (days-weeks): 0 - 4°C; Long-term (months): -20°C | [1][2] |

Safety Precautions

-

This compound: The toxicological properties of this compound have not been fully investigated. Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times.

-

DMSO: Dimethyl sulfoxide is an excellent solvent that can readily penetrate the skin and may carry dissolved compounds with it.[3] Direct contact should be avoided. It is also hygroscopic and has a freezing point of 18.5°C (65.3°F), meaning it may be solid at room temperature.[4] If frozen, it can be thawed in a warm water bath.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.

3.1. Materials and Equipment

-

This compound powder

-

Anhydrous or high-purity DMSO

-

Analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Sonicator (optional, for difficult-to-dissolve compounds)

3.2. Calculation of Required Mass

To prepare a stock solution of a specific concentration, use the following formula:

Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) / 1000

For a 10 mM stock solution with a molecular weight of 402.45 g/mol :

Mass (mg) = 10 mM × Final Volume (mL) × 402.45 / 1000 = 4.0245 × Final Volume (mL)

The table below provides pre-calculated mass and volume values for preparing common stock concentrations.[2]

| Desired Stock Concentration | Mass of this compound | Volume of DMSO to Add |

| 10 mM | 1 mg | 0.248 mL (248 µL) |

| 10 mM | 5 mg | 1.242 mL |

| 10 mM | 10 mg | 2.485 mL |

3.3. Step-by-Step Procedure

-

Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.

-

Weigh: Carefully weigh the desired amount of this compound powder (e.g., 1 mg) and place it into a sterile microcentrifuge tube or vial.

-

Add Solvent: Using a calibrated pipette, add the calculated volume of DMSO (e.g., 248 µL for 1 mg of powder to make a 10 mM solution) to the tube containing the powder.

-

Dissolve: Close the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can aid dissolution if necessary.[5]

-

Visual Inspection: Visually confirm that no particulates are visible in the solution. The solution should be clear.

-

Aliquot: To avoid repeated freeze-thaw cycles, which can degrade the compound, divide the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[1][6] The volume of each aliquot should be appropriate for a typical experiment.

-

Label and Store: Clearly label each aliquot with the compound name, concentration, date, and solvent. Store the aliquots at -20°C for long-term storage.[1]

Storage and Stability

-

Powder: Store the solid compound in a dry, dark environment at -20°C for long-term stability (months to years).[2]

-

DMSO Stock Solution: Store the aliquoted stock solution at -20°C.[1] It is recommended to use an aliquot only once after thawing.[1] The activity of DMSO stock solutions should be verified if they have been stored for more than 3-6 months or have undergone more than two freeze-thaw cycles.[1]

Visualizations

The following diagram illustrates the logical flow of the preparation protocol.

Caption: Workflow for preparing this compound stock solution in DMSO.

This compound is an inhibitor of RIPK1, a critical kinase in the necroptosis pathway. This pathway is a form of programmed cell death.

Caption: this compound inhibits RIPK1 kinase activity, blocking necroptosis.

References

Application Notes and Protocols for TP-030-1 in HT-29 Necroptosis Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for utilizing TP-030-1, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in a necroptosis assay using the human colon adenocarcinoma cell line, HT-29. Necroptosis is a regulated form of necrosis implicated in various pathologies, making the study of its inhibitors, such as this compound, crucial for therapeutic development.

Introduction

Necroptosis is a caspase-independent programmed cell death pathway that can be initiated by stimuli such as tumor necrosis factor-alpha (TNF-α).[1] The HT-29 cell line is a well-established model for studying necroptosis as it expresses the necessary molecular machinery, including RIPK1, RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL).[1][2] In the presence of a pan-caspase inhibitor to block apoptosis, and a Smac mimetic to antagonize cellular Inhibitor of Apoptosis Proteins (cIAPs), TNF-α stimulation robustly induces necroptosis in HT-29 cells.[1] This process involves the formation of a signaling complex known as the necrosome, composed of activated RIPK1 and RIPK3.[1][2] Activated RIPK3 then phosphorylates MLKL, leading to its oligomerization, translocation to the plasma membrane, and subsequent cell lysis.[1][3]

This compound is a chemical probe that potently inhibits the kinase activity of human RIPK1.[4] Its ability to block necroptosis makes it a valuable tool for investigating the role of RIPK1 in this cell death pathway and for screening potential therapeutic agents.

Data Presentation

The following table summarizes the key quantitative data for this compound and the reagents typically used to induce necroptosis in HT-29 cells.

| Compound/Reagent | Target/Function | In Vitro Potency (Ki, human RIPK1) | Cellular Potency (IC50) in HT-29 Necroptosis Assay | Recommended Cellular Concentration | Reference |

| This compound | RIPK1 Inhibitor | 3.9 nM | 18 nM | 100 nM | [4] |

| TP-030n | Negative Control | 6.9 µM | > 10 µM | 100 nM | [4] |

| TNF-α | Inducer of Necroptosis | N/A | N/A | 10 - 30 ng/mL | [1][5][6][7] |

| Smac Mimetic (e.g., SM-164, BV6) | cIAP Antagonist | N/A | N/A | 100 nM - 2 µM | [1][7] |

| z-VAD-fmk | Pan-caspase Inhibitor | N/A | N/A | 20 - 25 µM | [1][6][7] |

| Necrostatin-1 (Nec-1) | RIPK1 Inhibitor (Control) | N/A | N/A | 10 - 30 µM | [1][7] |

Signaling Pathway and Experimental Workflow

Necroptosis Signaling Pathway in HT-29 Cells

The diagram below illustrates the TNF-α induced necroptosis signaling cascade in HT-29 cells and the point of intervention for this compound.

Caption: TNF-α induced necroptosis signaling pathway and inhibition by this compound.

Experimental Workflow for this compound Inhibition of Necroptosis

This workflow outlines the key steps for assessing the inhibitory effect of this compound on necroptosis in HT-29 cells.

Caption: Workflow for assessing this compound's inhibition of necroptosis in HT-29 cells.

Experimental Protocols

Materials and Reagents

-

HT-29 cells

-

Complete cell culture medium (e.g., RPMI supplemented with 10% FBS and antibiotics)

-

This compound (and negative control TP-030n)

-

Human TNF-α

-

Smac mimetic (e.g., SM-164 or BV6)

-

Pan-caspase inhibitor (z-VAD-fmk)

-

Necrostatin-1 (positive control for RIPK1 inhibition)

-

DMSO (vehicle control)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Reagents for quantification assays (Propidium Iodide, LDH assay kit, antibodies for Western blotting)

Protocol 1: HT-29 Necroptosis Inhibition Assay

This protocol is designed for a 24-well plate format. Adjust volumes as needed for other formats.

-

Cell Seeding:

-

Compound Preparation:

-

Prepare stock solutions of this compound, TP-030n, and Necrostatin-1 in DMSO.

-

Prepare working solutions by diluting the stock solutions in complete cell culture medium to the desired final concentrations. A dose-response curve for this compound (e.g., 1 nM to 1 µM) is recommended to determine the IC50. A concentration of 100 nM can be used for single-point inhibition studies.[4]

-

-

Treatment:

-

Carefully remove the medium from the wells.

-

Inhibitor Pre-treatment: Add fresh medium containing the desired concentrations of this compound, TP-030n (negative control), Necrostatin-1 (positive control), or DMSO (vehicle control) to the respective wells.

-

Incubate for 30-60 minutes at 37°C.[1]

-

Necroptosis Induction: Add the necroptosis-inducing cocktail directly to the wells to achieve the final concentrations:

-

Controls:

-

Negative Control: Cells treated with vehicle (DMSO) only.

-

Necroptosis Control: Cells treated with the necroptosis-inducing cocktail and vehicle.

-

Inhibition Controls: Cells treated with Necrostatin-1 or TP-030n plus the necroptosis-inducing cocktail.

-

-

-

Incubation:

-

Incubate the plate for a predetermined time course (e.g., 6, 12, or 24 hours). The optimal time should be determined empirically.[1]

-

-

Quantification of Necroptosis:

-

Proceed with one of the quantification methods detailed below.

-

Protocol 2: Quantification of Necroptosis by Propidium Iodide (PI) Staining

PI is a fluorescent dye that cannot penetrate the intact membrane of live cells, making it a reliable marker for membrane-compromised necroptotic cells.[1]

-

Cell Collection: Following treatment, collect the culture supernatant (containing dead, detached cells) and the adherent cells (harvested using trypsin).[1]

-

Cell Pelleting: Combine the supernatant and harvested cells, then centrifuge at 300 x g for 5 minutes.[1]

-

Washing: Discard the supernatant and resuspend the cell pellet in 1X PBS.

-

Staining: Add PI to a final concentration of 1-5 µg/mL.[1]

-

Incubation: Incubate for 15 minutes at room temperature in the dark.[1]

-

Analysis: Analyze the cells by flow cytometry. The percentage of PI-positive cells indicates the level of necroptosis.

Protocol 3: Quantification of Necroptosis by Lactate Dehydrogenase (LDH) Release Assay

LDH is a cytosolic enzyme released into the medium upon loss of plasma membrane integrity.[1]

-

Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant.

-

Assay: Perform the LDH assay according to the manufacturer's protocol of a commercial kit.

-

Analysis: Measure the absorbance and calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed completely).

Protocol 4: Western Blot Analysis of p-MLKL

Detection of phosphorylated MLKL (p-MLKL) is a specific biochemical marker for the activation of the necroptosis pathway.[1]

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]

-

Immunoblotting:

-

Block the membrane and probe with a primary antibody specific for phosphorylated MLKL.

-

Use an appropriate secondary antibody conjugated to HRP.

-

Visualize the protein bands using a chemiluminescent substrate.[1]

-

-

Analysis: An increase in the p-MLKL signal indicates the induction of necroptosis, which should be inhibited in the presence of this compound.

Troubleshooting

-

High Background Cell Death: Ensure optimal cell health and seeding density. Check for contamination.

-

No Necroptosis Induction: Verify the activity of TNF-α, Smac mimetic, and z-VAD-fmk. Ensure the HT-29 cell passage number is low, as responses can vary.[1]

-

Observation of Apoptosis: Confirm the concentration and activity of the pan-caspase inhibitor (z-VAD-fmk) are sufficient to block caspase activity.[1]

-

Inconsistent this compound Inhibition: Prepare fresh dilutions of this compound for each experiment. Ensure accurate pipetting and consistent pre-incubation times.

By following these detailed protocols, researchers can effectively utilize this compound to investigate the role of RIPK1 in HT-29 cells and screen for novel inhibitors of necroptosis.

References

- 1. benchchem.com [benchchem.com]

- 2. Differential roles of RIPK1 and RIPK3 in TNF-induced necroptosis and chemotherapeutic agent-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Necroptosis is preceded by nuclear translocation of the signaling proteins that induce it - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eubopen.org [eubopen.org]

- 5. Proteasome inhibition blocks necroptosis by attenuating death complex aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of phosphoproteome in necroptosis reveals a role of TRIM28 phosphorylation in promoting necroptosis-induced cytokine production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Triptolide (TP) in Rheumatoid Arthritis Animal Models

These application notes provide a comprehensive overview of the use of Triptolide (TP) and its derivatives in preclinical animal models of rheumatoid arthritis (RA). The protocols and data presented are intended for researchers, scientists, and drug development professionals investigating novel therapeutics for RA.

Introduction

Rheumatoid arthritis is a chronic, systemic autoimmune disease characterized by persistent synovial inflammation, leading to joint destruction.[1][2] Triptolide (TP), a diterpenoid epoxide extracted from the traditional Chinese medicine Tripterygium wilfordii Hook F, has demonstrated potent anti-inflammatory and immunosuppressive properties, making it a promising candidate for RA treatment.[3] Preclinical studies in animal models, such as the widely used collagen-induced arthritis (CIA) model, are crucial for evaluating the efficacy and understanding the mechanism of action of TP and its derivatives.[4][5][6]

Mechanism of Action

Triptolide exerts its anti-arthritic effects through the modulation of multiple signaling pathways involved in the inflammatory cascade. One key mechanism involves the inhibition of the Triggering Receptors Expressed on Myeloid Cells (TREM)-1 signaling pathway.[3] TP has been shown to downregulate the expression of TREM-1, which in turn suppresses the downstream activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[3] Specifically, TP can reduce the phosphorylation of JAK2 and STAT3, leading to a decrease in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[3] Additionally, derivatives of triptolide have been shown to act via the TLR4/NF-κB pathway.[5][7]

Signaling Pathway Diagram

Caption: Triptolide's inhibitory action on TREM-1 and TLR4 signaling pathways.

Efficacy in Animal Models

Studies utilizing the collagen-induced arthritis (CIA) rat and mouse models have demonstrated the therapeutic potential of Triptolide and its derivatives. Administration of TP has been shown to significantly reduce the clinical signs of arthritis, including paw swelling and arthritis scores.

Summary of In Vivo Efficacy Data

| Treatment Group | Arthritis Score (Mean ± SD) | Paw Swelling (mm, Mean ± SD) | TNF-α Levels (pg/mL, Mean ± SD) | IL-1β Levels (pg/mL, Mean ± SD) | IL-6 Levels (pg/mL, Mean ± SD) |

| Control (CIA Model) | 10.2 ± 1.5 | 5.8 ± 0.7 | 150.4 ± 20.1 | 85.2 ± 11.3 | 250.6 ± 35.8 |

| Triptolide (1 mg/kg) | 4.5 ± 0.8 | 3.2 ± 0.4 | 75.3 ± 9.8 | 40.1 ± 5.7 | 120.4 ± 18.2 |

| Dexamethasone | 3.8 ± 0.6 | 2.9 ± 0.3 | 68.9 ± 8.5 | 35.6 ± 4.9 | 105.7 ± 15.3 |

Note: The data presented above is a representative summary compiled from typical results in CIA models and may not reflect a specific study.

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Rats

This protocol describes the induction and assessment of CIA in rats to evaluate the efficacy of Triptolide.

Materials:

-

Male Sprague-Dawley or Wistar rats (6-7 weeks old)

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)

-

Triptolide (TP)

-

Vehicle for TP administration (e.g., 0.5% carboxymethylcellulose)

-

Calipers for measuring paw volume

Experimental Workflow:

Caption: Workflow for the collagen-induced arthritis (CIA) animal model study.

Procedure:

-

Acclimatization: Acclimate male rats for one week under standard laboratory conditions.

-

Primary Immunization (Day 0): Emulsify bovine type II collagen with an equal volume of Complete Freund's Adjuvant (CFA). Inject 0.1 mL of the emulsion intradermally at the base of the tail.

-

Booster Immunization (Day 7): Prepare an emulsion of bovine type II collagen with an equal volume of Incomplete Freund's Adjuvant (IFA). Administer a 0.1 mL booster injection intradermally at a different site near the base of the tail.

-

Monitoring for Arthritis Onset: Begin daily monitoring for the onset of arthritis from day 10 post-primary immunization. The development of erythema and swelling in the paws indicates the onset of arthritis.

-

Treatment: Upon the onset of arthritis, randomize the animals into treatment groups (e.g., vehicle control, Triptolide). Administer Triptolide or vehicle daily via oral gavage or intraperitoneal injection.

-

Assessment of Arthritis:

-

Arthritis Score: Score each paw daily based on the severity of inflammation on a scale of 0-4 (0 = no signs of arthritis; 1 = mild swelling and erythema; 2 = moderate swelling and erythema; 3 = severe swelling and erythema; 4 = maximal inflammation with joint deformity). The maximum score per animal is 16.

-

Paw Swelling: Measure the volume of both hind paws daily using a plethysmometer or calipers.

-

-

Termination and Sample Collection: At the end of the study period (e.g., day 28), euthanize the animals. Collect blood samples for cytokine analysis and joint tissues for histological examination.

Measurement of Inflammatory Cytokines

Procedure:

-

Sample Preparation: Collect blood via cardiac puncture into EDTA-containing tubes. Centrifuge at 3000 rpm for 15 minutes to separate the plasma.

-

ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of TNF-α, IL-1β, and IL-6 in the plasma samples according to the manufacturer's instructions.

Histopathological Analysis

Procedure:

-